molecular formula C10H5N3O B15207238 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile

6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile

Cat. No.: B15207238
M. Wt: 183.17 g/mol
InChI Key: DHHXOWYECBLWNY-UHFFFAOYSA-N
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Description

6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features both oxazole and nitrile functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile typically involves the formation of the oxazole ring followed by the introduction of the cyanomethyl and carbonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ortho-aminophenol with a suitable nitrile can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile groups can participate in coordination with metal ions or act as electrophilic sites for nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile is unique due to the combination of the oxazole ring with cyanomethyl and carbonitrile groups

Properties

Molecular Formula

C10H5N3O

Molecular Weight

183.17 g/mol

IUPAC Name

6-(cyanomethyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C10H5N3O/c11-4-3-7-1-2-8-9(5-7)14-10(6-12)13-8/h1-2,5H,3H2

InChI Key

DHHXOWYECBLWNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)C#N

Origin of Product

United States

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